molecular formula C8H17ClO B13185379 1-Chloro-5-ethoxy-2-methylpentane

1-Chloro-5-ethoxy-2-methylpentane

Cat. No.: B13185379
M. Wt: 164.67 g/mol
InChI Key: FOJLNCZSVVJJHZ-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-2-methylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a chloro group attached to the first carbon of a pentane chain, with an ethoxy group on the fifth carbon and a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-methylpentane can be synthesized through a multi-step process involving the chlorination of 5-ethoxy-2-methylpentane. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-ethoxy-2-methylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide in ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.

Scientific Research Applications

1-Chloro-5-ethoxy-2-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-5-ethoxy-2-methylpentane involves its ability to undergo nucleophilic substitution and elimination reactions. The chloro group acts as a leaving group, allowing the compound to react with nucleophiles or bases. The ethoxy and methyl groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

    1-Chloro-2-methylpentane: Lacks the ethoxy group, resulting in different reactivity and applications.

    1-Chloro-5-methylhexane: Similar structure but with an additional carbon in the chain, affecting its physical and chemical properties.

    1-Bromo-5-ethoxy-2-methylpentane: Bromine instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.

Uniqueness: 1-Chloro-5-ethoxy-2-methylpentane is unique due to the presence of both ethoxy and methyl groups, which provide distinct steric and electronic effects. These features make it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-5-ethoxy-2-methylpentane

InChI

InChI=1S/C8H17ClO/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3

InChI Key

FOJLNCZSVVJJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)CCl

Origin of Product

United States

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